molecular formula C13H26N2O2 B2487552 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)isobutyramide CAS No. 954019-32-0

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)isobutyramide

Cat. No. B2487552
CAS RN: 954019-32-0
M. Wt: 242.363
InChI Key: YHPHNZNBTWFERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)isobutyramide” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Molecular Structure Analysis

The molecular structure of “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)isobutyramide” is characterized by a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a methoxyethyl group and an isobutyramide group attached to the piperidine ring .

Scientific Research Applications

Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. It serves as a fundamental building block for constructing various drugs. Over the last five years, more than 7000 piperidine-related papers have been published, highlighting its significance in medicinal chemistry .

Synthesis of Piperidines

Efficient methods for synthesizing substituted piperidines are essential. Researchers have explored various approaches, including cyclization, cycloaddition, annulation, amination, and multicomponent reactions. These methods allow for the rapid and cost-effective preparation of piperidine derivatives .

Pharmaceutical Applications

Piperidine-containing compounds find use in various therapeutic areas:

a. Antioxidant Properties: Naturally occurring piperidine-based compounds, such as piperine, exhibit powerful antioxidant effects by inhibiting free radicals .

b. Drug Design: Piperidine derivatives serve as essential building blocks for designing drugs. Their structural versatility allows for tailoring properties to specific targets.

c. Microsomal Stability Enhancement: Substituting the methyl group at specific positions in polycyclic piperidine structures can significantly enhance microsomal stability .

Conclusion

Future Directions

The future directions for “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)isobutyramide” and other piperidine derivatives could involve further exploration of their diverse biological activities and potential therapeutic applications . This could lead to the discovery of new drugs and treatments for various diseases.

properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-11(2)13(16)14-10-12-4-6-15(7-5-12)8-9-17-3/h11-12H,4-10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPHNZNBTWFERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1CCN(CC1)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)isobutyramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.